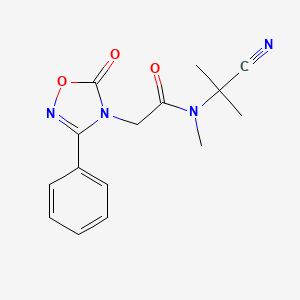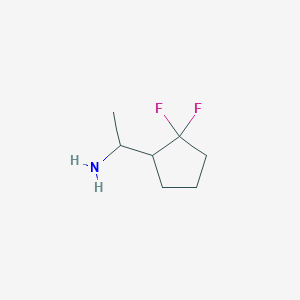![molecular formula C9H18F3N3 B3003682 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine CAS No. 1094753-64-6](/img/structure/B3003682.png)
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C9H18F3N3 and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and a propan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trifluoroethyl group or the amine group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine can be compared with other similar compounds such as:
4-(2,2,2-Trifluoroethyl)piperazine: This compound lacks the propan-1-amine chain, making it less versatile in certain chemical reactions.
1-(2,2,2-Trifluoroethyl)piperazine: Similar to the above compound but with different substitution patterns, affecting its reactivity and applications.
3-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)benzo[d]isoxazole: This compound has a more complex structure, offering different biological activities and applications.
Propiedades
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3N3/c10-9(11,12)8-15-6-4-14(5-7-15)3-1-2-13/h1-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKRAFXANLJNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)
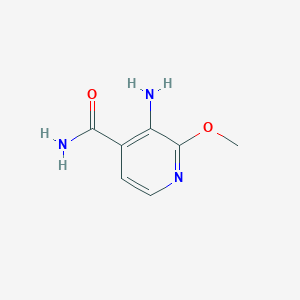
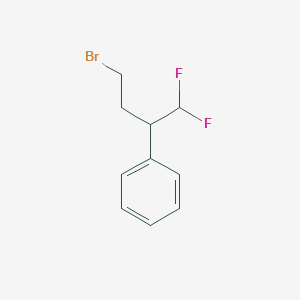
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)
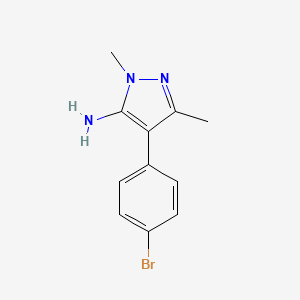
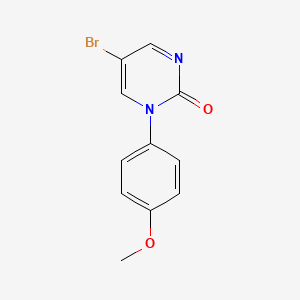
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)
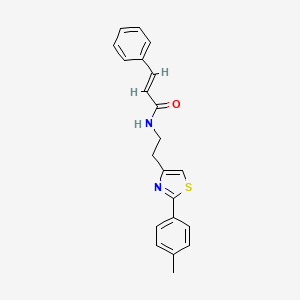


![1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B3003618.png)
